Azathioprine sodium

Vue d'ensemble

Description

Azathioprine, sold under the brand name Imuran among others, is an immunosuppressive medication . It is used for the treatment of rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus; and in kidney transplants to prevent rejection . It is listed by the International Agency for Research on Cancer as a group 1 human carcinogen .

Synthesis Analysis

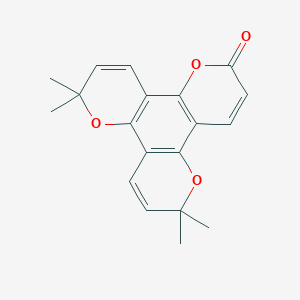

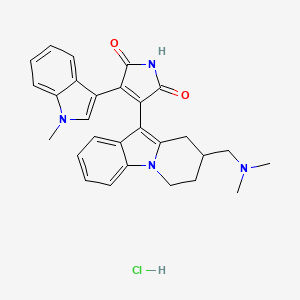

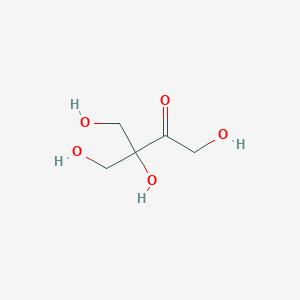

Azathioprine is synthesized from 5-chloro-1-methyl-4-nitro-1H-imidazole and 6-mercaptopurine in dimethyl sulfoxide . The synthesis of the former starts with an amide from methylamine and diethyl oxalate, which is then cyclized and chlorinated with phosphorus pentachloride; the nitro group is introduced with nitric and sulfuric acid .Molecular Structure Analysis

Azathioprine belongs to the purine analogues subclass of antimetabolites family of medications . It works via 6-thioguanine to disrupt the making of RNA and DNA by cells .Chemical Reactions Analysis

Azathioprine is an immunosuppressive agent which functions through modulation of rac1 to induce T cell apoptosis, as well as other unknown immunosuppressive functions .Physical And Chemical Properties Analysis

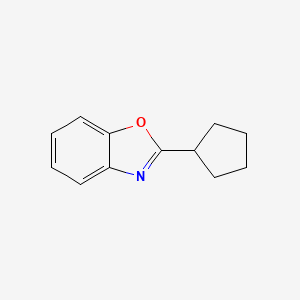

Azathioprine has a molar mass of 277.26 g·mol −1 . It consists of a thio-group and a purine, consisting of a pyrimidine-ring bonded to an imidazole-ring . Azathioprine contains an additional imidazole bonded to the sulfur group of mercaptopurine .Applications De Recherche Scientifique

Azathioprine in Atopic Dermatitis

Azathioprine has been evaluated for its effectiveness in treating atopic dermatitis. In a study involving adult patients with atopic dermatitis, azathioprine demonstrated significant drug survival, indicating its potential as a long-term treatment option. This study was crucial as it analyzed azathioprine's effectiveness in a real-world, daily practice setting, providing insights into its application beyond controlled clinical trials (Schaft et al., 2016).

Anti-Angiogenic Activity

Azathioprine has been identified to exhibit anti-angiogenic activity. This was observed in a study using the chick embryo chorioallantoic membrane assay, where higher concentrations of azathioprine significantly reduced angiogenesis. This effect could be particularly relevant in the context of cancer treatment, as the inhibition of angiogenesis is a critical aspect of controlling tumor growth and spread (Abel Vieira de Melo Bisneto et al., 2021).

Application in Inflammatory Bowel Disease

Azathioprine has a well-documented role in the treatment of inflammatory bowel diseases (IBD). It is known for its ability to maintain long-term disease remission, representing an affordable and effective option for managing IBD. However, the study also highlights the importance of considering the side effect profile and genetic factors like TPMT status in determining the suitability and dosage of azathioprine for individual patients (Adam et al., 2018).

Colonic Delivery for IBD Treatment

Innovations in drug delivery systems have explored the use of chitosan beads for the colonic delivery of azathioprine, specifically targeting treatment for inflammatory bowel disease. This approach aims to enhance the therapeutic efficacy while minimizing systemic side effects. In vivo studies in a colitis rabbit model have shown promising results, suggesting a potential for improved management of IBD with targeted drug delivery systems (Helmy et al., 2017).

Pharmacogenetics in IBD Therapy

Pharmacogenetic studies have shown that genetic polymorphisms, such as those in the TPMT and NUDT15 genes, are associated with different responses and side effects to azathioprine in patients with autoimmune diseases like IBD. This understanding can guide personalized medicine approaches, ensuring safer and more effective use of azathioprine in these patients (Liu et al., 2015).

Safety And Hazards

Long-term use of azathioprine may increase your risk of developing certain types of cancer, such as lymphoma, leukemia, and skin cancers . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Propriétés

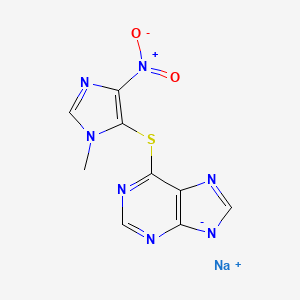

IUPAC Name |

sodium;6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISNYKIQFMKSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2N=C[N-]3)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

446-86-6 (Parent) | |

| Record name | Azathioprine Sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

299.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azathioprine sodium | |

CAS RN |

55774-33-9 | |

| Record name | Azathioprine Sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZATHIOPRINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM94R510MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid](/img/structure/B1251100.png)

![2,5-dimethyl-3-[6-[methyl((111C)methyl)amino]pyridin-3-yl]-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1251102.png)